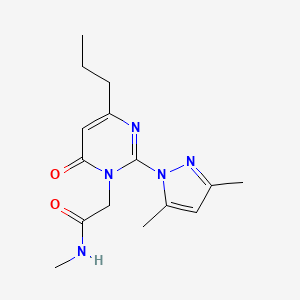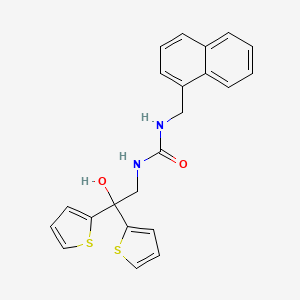![molecular formula C20H25N3O3S B2700912 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 2415564-59-7](/img/structure/B2700912.png)
5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide, also known as PTIO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTIO is a nitric oxide (NO) scavenger and is widely used to study the biological effects of NO in various physiological and pathological conditions.
Wirkmechanismus
5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide acts as a NO scavenger by reacting with NO to form a stable nitroxide radical. The reaction between 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide and NO is fast and irreversible, which makes 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide a potent inhibitor of NO signaling. 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide has been shown to inhibit the biological effects of NO in various physiological and pathological conditions, including inflammation, cardiovascular disease, and cancer.
Biochemical and Physiological Effects
5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide has been shown to inhibit the production of reactive oxygen species (ROS) and to reduce oxidative stress in various cell types. 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide has also been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and to reduce the expression of pro-inflammatory cytokines. 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide has also been shown to inhibit the proliferation and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide has several advantages for lab experiments. 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide is a potent NO scavenger that can be used to inhibit the biological effects of NO in vitro and in vivo. 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide is also relatively stable and can be stored for long periods of time. However, 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide has some limitations for lab experiments. 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide can react with other reactive oxygen species (ROS) and can produce false-positive results in some assays. 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide can also be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide has many potential future directions in scientific research. 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide could be used to study the role of NO in various physiological and pathological conditions, including inflammation, cardiovascular disease, and cancer. 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide could also be used to develop new therapies for these conditions by targeting NO signaling. Additionally, 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide could be used to develop new diagnostic tools for these conditions by detecting NO levels in various tissues and fluids. Overall, 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide has significant potential for future scientific research and could lead to new discoveries in the field of NO signaling.
Synthesemethoden
5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis of 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide involves the reaction of 4-thiomorpholine-4-oxide with 2-aminophenylacetic acid to form the intermediate product, which is further reacted with oxalyl chloride and triethylamine to obtain 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide. The synthesis of 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide is a complex process that requires careful attention to detail and specialized equipment.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide is widely used in scientific research to study the biological effects of NO. NO is a key signaling molecule that plays a critical role in various physiological and pathological conditions, including inflammation, cardiovascular disease, and cancer. 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide is a potent NO scavenger that can be used to inhibit the biological effects of NO in vitro and in vivo. 5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide is also used as a control in various experiments to assess the specific effects of NO.
Eigenschaften
IUPAC Name |
5-phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-19(17-14-18(26-22-17)16-4-2-1-3-5-16)21-15-20(6-10-25-11-7-20)23-8-12-27-13-9-23/h1-5,14H,6-13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPDXNVXFOCWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2700833.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2700834.png)
![2-((3-(4-phenylpiperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2700835.png)

![1-({3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2700837.png)
![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B2700838.png)
![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide](/img/structure/B2700840.png)
![tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate](/img/structure/B2700844.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2700845.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2700847.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2700849.png)
![methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2700851.png)
